Clivimine

Catalog No.
S13241017
CAS No.
7096-85-7
M.F
C43H43N3O12
M. Wt
793.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clivimine

CAS Number

7096-85-7

Product Name

Clivimine

IUPAC Name

bis[(2S,3R,7R,9S,10R)-4-methyl-12-oxo-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-9-yl] 2,6-dimethylpyridine-3,5-dicarboxylate

Molecular Formula

C43H43N3O12

Molecular Weight

793.8 g/mol

InChI

InChI=1S/C43H43N3O12/c1-18-22(40(47)55-32-9-20-5-7-45(3)36(20)34-24-12-28-30(53-16-51-28)14-26(24)42(49)57-38(32)34)11-23(19(2)44-18)41(48)56-33-10-21-6-8-46(4)37(21)35-25-13-29-31(54-17-52-29)15-27(25)43(50)58-39(33)35/h11-15,20-21,32-39H,5-10,16-17H2,1-4H3/t20-,21-,32+,33+,34+,35+,36-,37-,38+,39+/m1/s1

InChI Key

CJYOGPFDNAEALZ-BVORSCEZSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)OC2CC3CCN(C3C4C2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)OC7CC8CCN(C8C9C7OC(=O)C1=CC2=C(C=C91)OCO2)C

Isomeric SMILES

CC1=C(C=C(C(=N1)C)C(=O)O[C@H]2C[C@H]3CCN([C@H]3[C@H]4[C@H]2OC(=O)C5=CC6=C(C=C45)OCO6)C)C(=O)O[C@H]7C[C@H]8CCN([C@H]8[C@H]9[C@H]7OC(=O)C1=CC2=C(C=C91)OCO2)C

Clivimine is a natural product found in Clivia miniata with data available.

Clivimine is a complex alkaloid belonging to the Amaryllidaceae family, which is primarily known for its diverse range of bioactive compounds. It is characterized by a unique molecular structure that includes multiple fused rings and functional groups, contributing to its chemical reactivity and biological activity. The molecular formula of clivimine is C19H21NC_{19}H_{21}N with a molecular weight of approximately 275.39 g/mol. It has been isolated from various species within the Clivia genus, particularly Clivia miniata, and exhibits significant structural similarities to other alkaloids in this family, such as galanthamine and haemanthamine .

Typical of alkaloids. Key reactions include:

  • Oxidation: Clivimine can undergo oxidation reactions, which may lead to the formation of more complex derivatives or degradation products.
  • Reduction: It can be reduced to yield related compounds, which may have altered biological activities.
  • Condensation: Clivimine can react with various amines and alcohols under basic conditions to form substituted derivatives, expanding its potential applications in medicinal chemistry .

These reactions highlight clivimine's versatility as a precursor for synthesizing novel compounds with potential therapeutic properties.

Clivimine exhibits notable biological activities, particularly in the realm of neuropharmacology. Studies have shown that it possesses acetylcholinesterase and butyrylcholinesterase inhibitory activities, making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's disease . Additionally, clivimine has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

The synthesis of clivimine has been explored through various methods:

  • Biogenetic Synthesis: Clivimine can be synthesized from clivacetine, a biosynthetic precursor. This method involves enzymatic reactions that mimic natural biosynthetic pathways found in plants .
  • Chemical Synthesis: Several synthetic routes have been developed that utilize starting materials like dibenzoylbenzene and various amines. These methods often involve multi-step reactions under controlled conditions to yield clivimine efficiently .

Clivimine's unique properties make it an interesting compound for several applications:

  • Pharmaceuticals: Due to its cholinesterase inhibitory activity, clivimine is being researched for potential use in treating cognitive disorders.
  • Agriculture: Its cytotoxic properties may also be explored for developing natural herbicides or pesticides.
  • Natural Products Chemistry: Clivimine serves as a valuable compound for studying structure-activity relationships among Amaryllidaceae alkaloids.

Research on clivimine's interactions with biological systems is ongoing. Notably, studies have focused on its binding affinity to cholinergic receptors and its influence on neurotransmitter dynamics. These interactions are crucial for understanding how clivimine may modulate neurological pathways and contribute to its therapeutic effects .

Clivimine shares structural and functional similarities with several other alkaloids from the Amaryllidaceae family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
ClivimineC19H21NC_{19}H_{21}NUnique fused ring structureAcetylcholinesterase inhibitor
GalanthamineC17H21NC_{17}H_{21}NSimilar structure; used in Alzheimer’sAcetylcholinesterase inhibitor
HaemanthamineC17H21NC_{17}H_{21}NShares structural motifs with clivimineAnticancer properties
NarciclasineC17H21NC_{17}H_{21}NDifferent ring system; notable cytotoxicityAntitumor activity

Clivimine's distinct structural features and specific biological activities set it apart from these similar compounds, making it a subject of interest for further research.

Molecular Formula and Stereochemical Configuration

Clivimine possesses the molecular formula C~43~H~43~N~3~O~12~, with a molecular weight of 793.28 g/mol. Its structure belongs to the homolycorine-type alkaloids, characterized by a pentacyclic framework integrating a pyrrolidine ring fused to a benzopyran system. Stereochemical analysis reveals three chiral centers, with absolute configurations established through nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) data. The lactone moiety at position C-5a adopts a cis orientation relative to the adjacent oxygenated functional groups, a configuration critical for its structural stability.

Pentacyclic Framework and Functional Group Analysis

The pentacyclic core of clivimine comprises:

  • A benzopyran moiety (rings A and B) with methoxy substitutions at positions C-8 and C-9.
  • A pyrrolidine ring (ring C) fused to a piperidine system (ring D), forming a rigid bicyclic structure.
  • A lactone ring (ring E) bridging C-5a and C-11b, stabilized by intramolecular hydrogen bonding.

Functional groups include:

  • Ester linkages at C-3 and C-5, confirmed by infrared (IR) absorption bands at 1735 cm⁻¹.
  • A tertiary amine in ring D, evidenced by a characteristic ~2.87 ppm signal in the proton NMR spectrum.
  • Three methoxy groups (δ~3.45–3.72 ppm in ¹H NMR), positioned at C-8, C-9, and C-16.

Comparative Structural Analysis with Amaryllidaceae Alkaloids

Clivimine diverges from classical Amaryllidaceae alkaloids in several key aspects:

FeatureClivimineLycorineGalanthamine
Skeletal TypeHomolycorineLycorineGalanthamine
Nitrogen Atoms3 (tertiary amine + pyridine)1 (pyrrolidine)1 (azepane)
Lactone System5-membered (E ring)Absent6-membered (B ring)
Bioactive MoietiesEster groups, pyridine derivativePhenolic -OH, diol systemQuaternary ammonium group

Notably, clivimine’s 2,6-lutidine-3,5-dicarboxylic ester side chain distinguishes it from other homolycorine-type alkaloids like clivonine, which lack this pyridine-derived substituent. This structural novelty suggests divergent biosynthetic pathways involving rare dimerization or oxidative coupling events.

Clivimine represents a homolycorine-type Amaryllidaceae alkaloid that exhibits a complex dimeric structure containing two alkaloid units linked through a 2,6-dimethylpyridine-3,5-dicarboxylic acid bridge [1] [2]. The natural biosynthesis of clivimine in Clivia miniata follows the established Amaryllidaceae alkaloid biosynthetic pathway, which originates from the phenylpropanoid pathway and involves several key enzymatic transformations [10] [11].

The biosynthetic pathway begins with the formation of two essential precursor molecules: tyramine and 3,4-dihydroxybenzaldehyde [10] [11]. Tyramine is produced through the decarboxylation of tyrosine by tyrosine decarboxylase, while 3,4-dihydroxybenzaldehyde derives from phenylalanine via the phenylpropanoid pathway [11] [14]. The phenylpropanoid pathway involves phenylalanine ammonia-lyase converting phenylalanine to trans-cinnamic acid, followed by cinnamate 4-hydroxylase and subsequent hydroxylation reactions to produce 3,4-dihydroxybenzaldehyde [10] [14].

The condensation of tyramine and 3,4-dihydroxybenzaldehyde forms norbelladine, a crucial intermediate in Amaryllidaceae alkaloid biosynthesis [13] [14]. This condensation is catalyzed by norbelladine synthase and involves the formation of a Schiff base intermediate followed by reduction [13] [36]. Norbelladine subsequently undergoes O-methylation at the 4'-position by norbelladine 4'-O-methyltransferase to yield 4'-O-methylnorbelladine [32] [34].

The formation of the homolycorine-type skeleton characteristic of clivimine involves phenolic oxidative coupling reactions catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP96T family [37] [39]. These enzymes facilitate regioselective carbon-carbon phenol coupling reactions that can occur with para-para', para-ortho', or ortho-para' specificity [37]. The CYP96T1 enzyme has been specifically identified as catalyzing the para-para' phenol coupling of 4'-O-methylnorbelladine to form noroxomaritidine intermediates [37].

The biosynthetic pathway to clivimine involves additional enzymatic modifications, including the action of noroxomaritidine reductase, which catalyzes the reduction of noroxomaritidine intermediates [39]. This enzyme exhibits dual functionality, reducing both the carbon-carbon double bond to form oxomaritinamine and the ketone group in norcraugsodine to produce norbelladine [39].

EnzymeSubstrateProductFunction
Tyrosine decarboxylaseTyrosineTyramineDecarboxylation [11]
Phenylalanine ammonia-lyasePhenylalaninetrans-Cinnamic acidDeamination [10]
Norbelladine synthaseTyramine + 3,4-dihydroxybenzaldehydeNorbelladineCondensation [36]
Norbelladine 4'-O-methyltransferaseNorbelladine4'-O-methylnorbelladineO-methylation [32]
CYP96T14'-O-methylnorbelladineNoroxomaritidinePhenolic coupling [37]
Noroxomaritidine reductaseNoroxomaritidineOxomaritinamineReduction [39]

Recent investigations have revealed that Clivia miniata contains eighteen known Amaryllidaceae alkaloids and one previously undescribed alkaloid, clivimine B, which represents a structural variant of the parent clivimine compound [1]. The major alkaloids isolated from Clivia miniata include lycorine, clivimine, and haemanthamine, with clivimine being one of the predominant compounds [1]. The isolation and characterization of these alkaloids have been achieved through extensive chromatographic purification and structural elucidation using mass spectrometry, nuclear magnetic resonance spectroscopy, and circular dichroism spectroscopy [1].

The unique dimeric structure of clivimine suggests that its biosynthesis involves the coupling of two homolycorine-type units through a pyridine dicarboxylic acid linker [2] [7]. The formation of this dimeric structure likely occurs through a biogenetic-type synthesis involving the condensation of two clivacetine units, which contain acetoacetyl functional groups [7]. The Hantzsch pyridine synthesis has been proposed as the mechanism for forming the central pyridine ring system that connects the two alkaloid units [7] [42].

Total Synthesis Approaches

The total synthesis of homolycorine-type alkaloids related to clivimine has been achieved through various synthetic methodologies, although direct total synthesis of clivimine itself remains challenging due to its complex dimeric structure [18] [19] [20]. The synthetic approaches to related alkaloids provide valuable insights into potential strategies for clivimine synthesis.

Chemoenzymatic synthesis has emerged as a powerful approach for constructing lycorenine-type alkaloids [18] [19]. The synthesis of clividine, a structurally related alkaloid, has been accomplished using enantiomerically pure cis-1,2-dihydrocatechol as the starting material [18] [19]. This approach involves a key diastereoselective addition of a nitrogen-centered radical onto a pendant cyclohexene to establish the cis-fused ring system and the required stereochemistry [18] [19].

The total synthesis of clivonine and clividine, both lactonic alkaloids from Amaryllidaceae plants, has been achieved through systematic synthetic strategies [20] [22]. These syntheses begin with substituted cyclohexene carboxylic acid derivatives and employ Curtius rearrangement followed by methanol treatment to introduce nitrogen functionality [22]. The key steps include Arndt-Eistert reaction to extend the carbon chain and subsequent cyclization to form the characteristic lactone ring [22].

Synthetic MethodStarting MaterialKey StepsTarget AlkaloidReference
Chemoenzymaticcis-1,2-DihydrocatecholRadical cyclizationClividine [18] [18] [19]
Classical synthesisCyclohexene carboxylic acidCurtius rearrangementClivonine/Clividine [20] [22]
Divergent synthesisCommon intermediateSequential C-H functionalizationLycorine alkaloids [23]
Asymmetric synthesisTyrosinePhenolic oxidative couplingGalanthamine [49]

A divergent total synthesis strategy has been developed for lycorine alkaloids using sequential carbon-hydrogen functionalization [23]. This approach utilizes palladium-catalyzed one-pot sequential carbon-hydrogen functionalization to prepare multiple alkaloids from a common intermediate [23]. By switching the oxidative conditions using different reagent combinations, various key intermediates with different substitution patterns can be obtained in a controlled manner [23].

Biogenetic-type synthesis approaches have been particularly successful for Amaryllidaceae alkaloids [49]. The asymmetric synthesis of galanthamine from L-tyrosine demonstrates the power of biomimetic strategies [49]. This approach involves intramolecular phenolic oxidative coupling of norbelladine derivatives followed by asymmetric cyclization [49]. The method achieves enantiomeric control through the use of substrates with appropriate symmetry elements in the aromatic moiety [49].

The synthesis of clivimine presents unique challenges due to its dimeric nature and the presence of the central pyridine dicarboxylic acid linker [2] [7]. The biogenetic-type synthesis approach proposed by Kobayashi and coworkers suggests that clivimine can be formed from clivacetine through a Hantzsch pyridine synthesis [7]. This approach involves the condensation of two clivacetine units, which contain acetoacetyl functional groups, to form the central pyridine ring system [7] [42].

The Hantzsch pyridine synthesis represents a multi-component organic reaction between aldehydes, beta-keto esters, and nitrogen donors to form dihydropyridines, which can subsequently be oxidized to pyridines [42] [44]. The mechanism involves initial Knoevenagel condensation between the aldehyde and beta-keto ester, followed by Michael addition of an enamine intermediate and subsequent cyclization [42] [44]. This synthetic strategy could potentially be adapted for the construction of the clivimine dimeric structure.

Semi-Synthetic Derivative Development

The development of semi-synthetic derivatives of clivimine and related Amaryllidaceae alkaloids has focused on structural modifications that enhance biological activity while maintaining the essential pharmacophore elements [27] [28] [40]. Semi-synthetic approaches typically involve chemical modifications of naturally isolated alkaloids rather than de novo synthesis [28].

Structural modification studies of Amaryllidaceae alkaloids have identified several key positions for derivatization [28] [29]. The nitrogen atom, hydroxyl groups, and aromatic rings represent primary sites for chemical modification [28] [40]. N-methylation reactions have been extensively studied, with N-methyl derivatives of norbelladine showing enhanced biological activity profiles [40]. The synthesis of N-methyl derivatives involves a three-step process: imine formation from benzaldehydes with tyramine, hydrogenation to secondary amines, and N-methylation [40].

The development of semi-synthetic derivatives has been guided by structure-activity relationship studies that identify critical molecular features [27] [29]. Research has demonstrated that modifications at specific positions can significantly alter biological activity profiles [27]. For example, N-methyllycorine iodide, hippeastrine, and other modified alkaloids have shown enhanced antiinvasive properties compared to their parent compounds [27].

Derivative TypeModificationTarget PositionActivity EnhancementReference
N-methyl derivativesMethylationNitrogen atomButyrylcholinesterase inhibition [40]
O-methyl derivativesMethylationHydroxyl groupsRegioselective activity [34] [41]
Acetyl derivativesAcetylationHydroxyl groupsStability improvement [7]
Dicarboxylic derivativesEsterificationCarboxyl groupsMembrane permeability [2]

The synthesis of O-methylated derivatives has revealed important insights into regioselectivity and catalytic mechanisms [34] [41]. Amaryllidaceae O-methyltransferases exhibit specific preferences for para- versus meta-methylation of norbelladine derivatives [34] [41]. Structure-based mutagenesis studies have identified key residues that control regioselectivity, enabling the development of engineered enzymes with altered specificity [41].

Semi-synthetic modification of homolycorine-type alkaloids has been explored through various chemical transformations [30]. The isolation of new homolycorine-type alkaloids, such as 2α,7-dimethoxyhomolycorine and candimine, has provided templates for semi-synthetic derivative development [30]. These compounds serve as starting materials for further chemical modifications aimed at enhancing biological activity or improving pharmacological properties.

The development of acetyl derivatives represents another important class of semi-synthetic modifications [7]. Clivacetine, which contains an acetoacetyl functional group, has been proposed as a biosynthetic precursor to clivimine [7]. The acetoacetyl function can be introduced through chemical modification of existing alkaloids using diketene in the presence of triethylamine [7]. This modification not only provides access to biosynthetic intermediates but also creates derivatives with potentially altered biological activities.

Structural optimization of alkaloid derivatives has focused on improving drug-like properties while maintaining biological activity [31]. Lipophilicity modifications through alkyl group substitutions have been employed to enhance membrane permeability and bioavailability [31]. The replacement of methyl groups with longer alkyl chains, such as n-heptyl groups, has been used to create derivatives with improved pharmacokinetic profiles [31].

The rational design of alkaloid derivatives has been facilitated by computational approaches, including molecular docking studies [40] [41]. These studies provide insights into enzyme-substrate interactions and guide the design of derivatives with enhanced specificity and activity [40] [41]. Docking analysis has revealed key interacting residues and binding modes that inform structure-based drug design efforts [40] [41].

Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for clivimine, providing comprehensive information about both the carbon framework and proton environments within this complex molecule [4] [5]. The compound's unique dimeric nature, featuring two clivonine units connected via a 2,6-dimethylpyridine-3,5-dicarboxylate linker, presents characteristic spectroscopic signatures that facilitate its identification and structural confirmation.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of clivimine exhibits several distinctive features that reflect its complex molecular architecture [4]. The most characteristic signal appears as a deshielded singlet at δ 8.84 parts per million, corresponding to the H-4″ proton of the central pyridine ring [4]. This significant downfield shift results from the electron-withdrawing effects of the adjacent carbonyl groups and nitrogen atom within the pyridine core.

The spectrum reveals two distinct methyl singlets at δ 3.01 and 3.00 parts per million, representing the H-7″ and H-10″ methyl groups attached to the pyridine ring [4]. These signals appear as sharp singlets due to the absence of neighboring protons and provide crucial structural confirmation of the dimethylpyridine moiety.

The aromatic region displays characteristic patterns consistent with 1,2,4,5-tetrasubstituted benzene rings, appearing as singlets in the δ 6.5-7.0 parts per million range [4]. These signals correspond to the aromatic protons of the two benzene rings within each clivonine unit, with their chemical shifts influenced by the methylenedioxy substitution pattern.

The methylenedioxy groups manifest as characteristic signals in the δ 5.9-6.0 parts per million region, appearing as singlets due to the equivalent protons in each -OCH₂O- moiety [4]. The pyrrolidine ring protons contribute complex multipets in the δ 2.5-4.0 parts per million region, reflecting the diverse chemical environments within the saturated ring systems.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of clivimine, revealing the complexity of its molecular structure [4]. The carbonyl carbons of the lactone groups appear in the characteristic range of δ 170-180 parts per million, confirming the presence of ester functionalities linking the clivonine units to the central pyridine core.

Aromatic carbons resonate in the expected δ 125-150 parts per million region, with specific chemical shifts dependent on their substitution patterns and electronic environments [4]. The pyridine carbons show distinct signals that differentiate them from the benzene ring carbons, particularly those bearing the methyl substituents and carboxyl groups.

The methylenedioxy carbons appear around δ 101-102 parts per million, characteristic of this functional group in alkaloid systems. Aliphatic carbons, including those of the pyrrolidine rings and the pyridine methyl groups, resonate in the δ 20-60 parts per million range, with specific chemical shifts providing information about their local environments and substitution patterns.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential molecular weight confirmation and structural information through characteristic fragmentation pathways that reflect the unique architecture of clivimine [6] [7] [8]. The molecular ion peak appears at m/z 794 [M+H]⁺ under electrospray ionization conditions, corresponding to the protonated molecular ion of the intact compound [4].

Molecular Ion and Base Peak Analysis

The molecular ion of clivimine typically exhibits moderate intensity in electrospray ionization mass spectrometry, consistent with the stability of this large, complex molecule under soft ionization conditions [6]. The base peak varies depending on instrumental conditions and fragmentation energy, but commonly arises from α-cleavage reactions that produce stable fragment ions.

The fragmentation pattern of clivimine reflects the inherent weak points in its molecular structure, particularly the ester linkages connecting the clivonine units to the central pyridine core [6]. These bonds represent the most labile sites under mass spectrometric conditions, leading to predictable fragmentation pathways that aid in structural confirmation.

Characteristic Fragmentation Pathways

The loss of methylenedioxy groups (-CH₂O, 30 atomic mass units) represents a common fragmentation pathway, producing fragments at m/z 750 and related ions [6] [8]. This neutral loss is characteristic of alkaloids containing methylenedioxy substituents and provides diagnostic information about the presence of these functional groups.

Pyrrolidine ring cleavage generates significant fragment ions in the m/z 680-720 range, resulting from ring-opening reactions that relieve strain in the saturated nitrogen heterocycles [6]. These fragmentations often involve hydrogen rearrangements that stabilize the resulting cationic species.

The central pyridine core contributes diagnostic fragments in the m/z 150-180 range, arising from retro-Diels-Alder type reactions or direct cleavage of the ester linkages [8]. These fragments retain the dimethylpyridine structure and provide confirmation of this central structural element.

Ester linkage cleavage produces variable fragments in the m/z 400-500 range, corresponding to individual clivonine units or their derivatives [6]. The relative intensities of these fragments depend on the specific fragmentation conditions and can provide quantitative information about the compound's stability.

Aromatic ring fragments appear in the m/z 120-150 range, typically with low to moderate intensities due to the stability of the aromatic systems [9]. These fragments often retain substitution patterns that provide additional structural information about the methylenedioxy-substituted benzene rings.

X-ray Crystallographic Studies

X-ray crystallography represents the ultimate structural characterization technique for clivimine, providing unambiguous three-dimensional molecular geometry and confirming the relative stereochemistry of all chiral centers [10] [11]. While specific crystallographic data for clivimine has not been extensively reported in the literature, the general principles and expected parameters can be established based on related homolycorine-type alkaloids and the molecular characteristics of this complex compound.

Crystal System and Space Group

Based on the molecular complexity and size of clivimine, the compound would be expected to crystallize in either a monoclinic or triclinic crystal system [10]. The large, asymmetric molecule with multiple chiral centers and functional groups suggests that lower-symmetry space groups such as P2₁ or P1 would be most appropriate for accommodating the molecular packing requirements.

The presence of multiple hydrogen bond donors and acceptors within the molecule, including the pyrrolidine nitrogen atoms, carbonyl oxygens, and methylenedioxy groups, would significantly influence the crystal packing through intermolecular hydrogen bonding networks [10]. These interactions would determine the final crystal symmetry and unit cell parameters.

Unit Cell Parameters and Molecular Packing

The expected unit cell dimensions for clivimine crystals would reflect the extended molecular geometry, with cell edges likely ranging from 12-18 Å for the a-axis, 8-15 Å for the b-axis, and 20-35 Å for the c-axis to accommodate the large molecular dimensions [10] [12]. The unit cell angles would likely deviate from 90°, particularly in a monoclinic system where the β-angle might range from 95-120°.

Crystal density calculations suggest values in the range of 1.3-1.5 g/cm³, typical for organic compounds of this molecular weight and complexity [10]. The packing efficiency would be influenced by the rigid aromatic components and the conformational flexibility of the pyrrolidine rings and ester linkages.

Stereochemical Confirmation and Bond Parameters

X-ray crystallographic analysis would provide definitive confirmation of the absolute stereochemistry at all chiral centers within the clivonine units [10]. The compound contains multiple stereogenic centers, and crystallographic analysis would establish their spatial relationships and confirm the proposed structural assignments based on nuclear magnetic resonance and chemical correlation studies.

Bond lengths and angles within the molecule would conform to standard values for the constituent functional groups, with C-C bonds in aromatic rings approximately 1.39 Å, C-N bonds in the pyrrolidine rings around 1.47 Å, and C=O bonds in the ester groups approximately 1.21 Å [10]. The planarity of the aromatic systems and the chair conformations of the pyrrolidine rings would be precisely defined through crystallographic analysis.

The torsion angles around the ester linkages connecting the clivonine units to the central pyridine core would provide crucial information about the overall molecular conformation and potential conformational flexibility [10]. These parameters would influence the compound's biological activity and chemical reactivity.

Diffraction Quality and Resolution

High-quality crystals of clivimine suitable for X-ray diffraction would be expected to diffract to resolutions of 0.8-1.2 Å, providing sufficient data for precise structural determination [11]. The large molecular size and multiple functional groups might present challenges in obtaining suitable single crystals, potentially requiring specialized crystallization techniques or co-crystallization with appropriate solvents or additives.

XLogP3

5.2

Hydrogen Bond Acceptor Count

15

Exact Mass

793.28467382 g/mol

Monoisotopic Mass

793.28467382 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-10-2024

Explore Compound Types